molecular formula C23H18ClN3O5S B2536662 ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-28-2

ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2536662
CAS No.: 851950-28-2
M. Wt: 483.92
InChI Key: HWCUZJHISUWXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This bicyclic system combines a thiophene (5-membered sulfur-containing ring) and pyridazine (6-membered ring with two nitrogen atoms). Key substituents include:

  • 3-(4-Chlorophenyl): An electron-withdrawing aryl group at position 3.
  • 5-(4-Methoxybenzamido): A 4-methoxy-substituted benzamido group at position 5, introducing hydrogen-bonding capacity and electron-donating effects.
  • 1-Ethyl Carboxylate: An ester moiety at position 1, enhancing solubility in organic solvents.

Its synthesis likely involves multi-step heterocyclic condensation, amidation, and esterification reactions, analogous to methods described for related compounds .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-10-16(31-2)11-5-13)18(17)22(29)27(26-19)15-8-6-14(24)7-9-15/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCUZJHISUWXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl and methoxybenzamido groups. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

    Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Substituents: The chlorophenyl and methoxybenzamido groups are introduced through substitution reactions, which may require specific reagents and conditions to ensure selective substitution.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogs from the literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Thieno[3,4-d]pyridazine 3-(4-Chlorophenyl), 5-(4-methoxybenzamido), 1-ethyl carboxylate ~490 (estimated) Hypothetical kinase inhibition
Example 62 (Pyrazolo[3,4-d]pyrimidine derivative, ) Pyrazolo[3,4-d]pyrimidine 3-(5-Methylthiophen-2-yl), 1-(fluorophenyl)ethyl 560.2 Reported anticancer activity
Compound 4e (Tetrazole-Pyrazole-Coumarin hybrid, ) Tetrazole-Pyrazole-Coumarin Coumarin-3-yl, tetrazolyl, 4-methylphenoxy Not provided Fluorescent properties
Pyrazole-thiazole derivative () Pyrazole Thiazolylmethyl oxime, 4-methylphenoxy ~380 (estimated) Hypothetical insecticidal activity

Core Heterocyclic Systems

  • Target Compound: The thieno[3,4-d]pyridazine core is rare in medicinal chemistry, offering a unique electronic profile due to sulfur and dual nitrogen atoms. This contrasts with Example 62’s pyrazolo[3,4-d]pyrimidine core, which is more common in kinase inhibitors (e.g., antimetabolites) .
  • Compound 4e : Incorporates a coumarin-tetrazole-polyheterocyclic system, enabling fluorescence and metal coordination, unlike the target’s sulfur-containing core .
  • Pyrazole-thiazole derivative : A simpler pyrazole-thiazole system with fewer π-conjugated bonds, likely reducing planarity compared to the target compound .

Substituent Effects

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity, akin to the 5-fluoro substituent in Example 62 , which improves membrane permeability .
  • Amide vs. Ester Moieties: The 4-methoxybenzamido group in the target compound provides hydrogen-bond donor/acceptor sites, contrasting with Example 62’s methylthiophene (hydrophobic) and Compound 4e’s tetrazole (ionizable at physiological pH) .

Computational and Analytical Tools

  • SHELX : For crystallographic refinement of the fused thieno-pyridazine system.
  • AutoDock : To model interactions with biological targets (e.g., kinases).
  • Multiwfn : For electron localization analysis, predicting reactive sites.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C23H18ClN3O4S
  • Molecular Weight : 467.92 g/mol
  • Structural Features :
    • Thieno[3,4-d]pyridazine core
    • Chlorophenyl and methoxybenzamido substituents
    • Ethyl carboxylate functional group

This structure contributes to the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Research indicates that compounds in the thieno[3,4-d]pyridazine class may interact with key receptors and enzymes involved in critical physiological processes:

  • Adenosine Receptors : This compound has been shown to act as an allosteric modulator of adenosine A1 receptors, enhancing receptor activity and influencing downstream signaling pathways such as ERK1/2 phosphorylation. This modulation suggests potential applications in treating conditions where adenosine signaling is disrupted.

Pharmacological Properties

The compound exhibits a range of pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through receptor modulation.
  • Anti-inflammatory Effects : Similar compounds within the thieno[3,4-d]pyridazine class have demonstrated anti-inflammatory activities, indicating that this compound may also contribute to reducing inflammation in various models.
  • Neuroprotective Effects : There is emerging evidence that compounds targeting adenosine receptors can offer neuroprotection, which could be beneficial in neurodegenerative diseases.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of Thieno[3,4-d]pyridazine Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
  • Substituent Introduction : The chlorophenyl and methoxybenzamido groups are introduced through selective substitution reactions.
  • Esterification : The final step involves esterification of the carboxylic acid group to yield the ethyl ester.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the thieno[3,4-d]pyridazine class. Below is a summary table of findings from selected research:

Compound NameStructure FeaturesBiological ActivityReference
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineContains methoxy groupPotential anti-inflammatory properties
Ethyl 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineSimilar core structureAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

These studies highlight the diversity within the thieno[3,4-d]pyridazine class and underscore the unique combination of substituents found in this compound that may confer distinct biological activities.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including condensation reactions and cyclization . For example:

  • Step 1 : Condensation of a substituted aldehyde (e.g., 4-chlorobenzaldehyde) with ethyl acetoacetate via a Biginelli-like reaction using p-toluenesulfonic acid (p-TsOH) as a catalyst .
  • Step 2 : Cyclization of intermediates with reagents like 3-amino-5-methylisoxazole under reflux in ethanol to form the thieno[3,4-d]pyridazine core .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to improve yield. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: What spectroscopic and crystallographic methods are used to confirm its structure?

  • X-ray crystallography : Resolve disorder in the pyridazine ring using single-crystal data (R factor < 0.06, data-to-parameter ratio > 13:1) .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for diagnostic signals:
    • 4-Chlorophenyl protons: δ 7.4–7.6 ppm (doublet).
    • Thieno ring carbons: δ 160–170 ppm (carbonyl groups) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 456.3) .

Basic: How are key physicochemical properties (e.g., solubility, stability) determined experimentally?

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
  • Thermal properties : Measure melting point (DSC) and boiling point (predicted: ~500–520°C) using QSPR models .

Advanced: How can mechanistic insights into its bioactivity be explored?

  • Kinetic studies : Use enzyme inhibition assays (e.g., IC50_{50} determination against kinase targets) with Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Computational modeling : Perform DFT calculations to map electron density on the 4-methoxybenzamido group, which may influence binding to hydrophobic enzyme pockets .

Advanced: How to resolve contradictions in reported biological activity data?

  • Case study : If Study A reports IC50_{50} = 10 nM (pH 7.4) and Study B finds IC50_{50} = 500 nM (pH 6.0), reassess assay conditions:
    • Buffer composition (e.g., Tris vs. phosphate).
    • Cell membrane permeability via logP measurements (predicted: ~3.2) .
  • Control experiments : Include reference inhibitors (e.g., staurosporine) to validate assay sensitivity .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

  • Substituent modification : Replace 4-methoxybenzamido with 4-fluorobenzamido to evaluate electron-withdrawing effects on potency .
  • Docking simulations : Use AutoDock Vina to compare binding poses of analogs in the ATP-binding pocket of target kinases (PDB: 1ATP) .

Advanced: How to develop validated analytical methods for quantification?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min, and UV detection at 254 nm .
  • Validation : Assess linearity (R2^2 > 0.99), LOD (0.1 µg/mL), and recovery (>95% via spiked samples) .

Advanced: How to address discrepancies in synthetic yields across studies?

  • Variable factors : Compare catalyst loading (e.g., 5 mol% vs. 10 mol% p-TsOH) and reaction time (12–24 hours) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature > solvent choice) .

Advanced: What protocols assess its stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Incubate at 37°C for 2 hours; quantify intact compound via LC-MS .
  • Oxidative stress : Treat with 3% H2_2O2_2 and monitor degradation via 1H^1H NMR .

Advanced: How can green chemistry principles be applied to its synthesis?

  • Solvent-free synthesis : Use ball milling for condensation steps, reducing waste .
  • Catalyst recycling : Immobilize p-TsOH on silica gel for reuse over 5 cycles without yield loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.